Methyl 2-chloroquinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloroquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIUQAXLBVZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192569-38-2 | |
| Record name | methyl 2-chloroquinoline-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Method Details
Starting Material Preparation
The precursor, methyl quinoline-5-carboxylate, can be synthesized by methylation of quinoline-5-carboxylic acid or by direct oxidation of 5-methylquinoline. In the reported methods, methyl quinoline-5-carboxylate is subjected to oxidation to form the corresponding quinolone intermediate.
Oxidation Step
- Reagents: Dimethyl sulfate ((CH3O)2SO2) and potassium hexacyanoferrate(III) (K3[Fe(CN)6]).
- Conditions: Heating methyl quinoline-5-carboxylate with dimethyl sulfate at ~185°C for 2.5 hours to form a quaternary salt intermediate.
- Subsequent oxidation: The quaternary salt is then oxidized in an alkaline solution of potassium hexacyanoferrate(III) at 60°C to yield the quinolone intermediate.
This oxidation converts the methyl group adjacent to the nitrogen into a keto group, forming 2-oxoquinoline-5-carboxylate derivatives.
Chlorination Step
- Reagents: A mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).
- Conditions: Heating the quinolone intermediate at 140°C in the presence of PCl5/POCl3 for about 1 hour.
- Outcome: Introduction of a chlorine atom at the 2-position of the quinoline ring, yielding methyl 2-chloroquinoline-5-carboxylate.
The reaction mixture is then worked up by quenching with water and neutralization with sodium hydroxide, followed by extraction and purification through chromatography or recrystallization.
Reaction Scheme Summary
| Step | Reaction | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl quinoline-5-carboxylate → Quinolone intermediate | Dimethyl sulfate, 185°C, 2.5 h; then K3[Fe(CN)6], 60°C | Quinolone derivative | ~42% (varies by isomer) |
| 2 | Quinolone intermediate → this compound | PCl5/POCl3, 140°C, 1 h | This compound | ~40% |
Note: The yields are typical for analogous isomeric preparations and may vary depending on the exact position of substitution on the quinoline ring.
Alternative Routes and Optimization
Due to moderate yields and side product formation in the direct chlorination step, alternative synthetic routes have been explored:
- Starting from 8-methylquinoline, a multi-step telescoped process involving alkylation, oxidation, chlorination, and esterification has been developed, improving overall yields up to 55% for the 8-carboxylate isomer.
- However, for the 5-carboxylate isomer specifically, the two-stage oxidation-chlorination method remains the most straightforward and scalable approach.
Purification and Characterization
- After reaction completion, the product is extracted with organic solvents such as chloroform or benzene.
- Purification is typically achieved by passing the extract through an aluminum oxide column or recrystallization.
- Characterization is performed by standard spectroscopic techniques (NMR, IR) confirming the presence of the 2-chloro substituent and ester functionality.
Research Findings and Notes
- The oxidation-chlorination sequence is selective for quinoline-5-, 6-, and 7-carboxylates; however, the 8-carboxylate ester is unreactive under these conditions, necessitating alternative synthetic routes.
- Minor by-products such as 2-chloroquinoline-5-carboxylic acid and 2-oxoquinoline-5-carboxylate esters may form, requiring careful purification.
- The methods described are reproducible on a multigram scale, suitable for laboratory synthesis and potential industrial applications.
Summary Table of Preparation Methods
| Compound | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| This compound | Methyl quinoline-5-carboxylate | Dimethyl sulfate, K3[Fe(CN)6], PCl5/POCl3 | 185°C (oxidation), 140°C (chlorination) | ~40% (chlorination step) | Two-stage oxidation and chlorination |
| Methyl 2-chloroquinoline-8-carboxylate (related isomer) | 8-methylquinoline | Dimethyl sulfate, K3[Fe(CN)6], PCl5/POCl3, NBS, AgOAc, diazomethane | Multi-step, 55% overall | 55% overall | Multi-step telescoped process |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinoline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 2-Chloro-5-quinolinecarboxylic acid.
Scientific Research Applications
Biological Activities
Methyl 2-chloroquinoline-5-carboxylate is part of a broader class of quinoline derivatives known for their diverse biological activities. Research has highlighted several key areas where this compound and its analogs exhibit promising effects:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have been shown to possess antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi, making them candidates for antibiotic development .
- Anti-Tuberculosis Activity : Recent studies have indicated that quinoline carboxylic acids can inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound may contribute to the development of new anti-TB drugs by targeting the DNA gyrase enzyme, which is crucial for bacterial DNA replication .
- Anticancer Properties : Quinoline derivatives are also being investigated for their potential anticancer effects. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the following applications:
- Synthesis of Novel Compounds : The compound can be used as a building block to synthesize more complex molecules with enhanced biological properties. For example, it can undergo various reactions such as alkylation, acylation, and condensation to produce derivatives with targeted functionalities .
- Formation of Heterocyclic Structures : Its ability to participate in cyclization reactions makes it valuable for creating fused heterocyclic systems that are often found in biologically active compounds .
Case Studies and Research Findings
Several studies have documented the applications of this compound and related compounds:
Case Study 1: Antitubercular Activity
A study published in International Journal of Molecular Sciences explored the synthesis of arylated quinoline carboxylic acids, including derivatives based on this compound. These compounds were tested against both replicating and non-replicating strains of Mycobacterium tuberculosis, showing significant inhibitory activity. The study highlighted the importance of structural modifications at specific positions on the quinoline ring to enhance efficacy .
Case Study 2: Anticancer Research
Research conducted on various quinoline derivatives indicated that modifications to the this compound structure could lead to increased potency against cancer cell lines. The study emphasized the role of specific substituents in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-chloroquinoline-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chlorine atom and ester group can participate in various chemical interactions, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Ethyl 2-chloro-5-methylquinoline-4-carboxylate
Key Differences :
- Molecular Formula: C₁₃H₁₂ClNO₂ (vs. C₁₁H₈ClNO₂ for the methyl derivative).
- Substituent Positions : Chlorine at 2-position, methyl group at 5-position, and ethyl ester at 4-position (vs. methyl ester at 5-position).
- Molecular Weight : 241.7 g/mol (higher due to the ethyl group).
Structural Implications :
General Methyl Ester Properties
Methyl esters, including Methyl 2-chloroquinoline-5-carboxylate, typically exhibit:
- Volatility : Higher volatility compared to ethyl esters due to lower molecular weight.
- Solubility: Moderate solubility in polar organic solvents (e.g., acetone, ethanol) but poor aqueous solubility.
- Stability : Susceptible to hydrolysis under acidic or basic conditions, which may limit applications in aqueous environments .


Data Table: Comparative Analysis
| Property | This compound | Ethyl 2-chloro-5-methylquinoline-4-carboxylate |
|---|---|---|
| CAS Number | 1192569-38-2 | 1242336-52-2 |
| Molecular Formula | C₁₁H₈ClNO₂ | C₁₃H₁₂ClNO₂ |
| Molecular Weight (g/mol) | 221.64 | 241.7 |
| Ester Group | Methyl at 5-position | Ethyl at 4-position |
| Key Substituents | 2-Cl, 5-COOCH₃ | 2-Cl, 5-CH₃, 4-COOCH₂CH₃ |
| Theoretical Boiling Point | Not reported | Not reported |
| Storage | Unspecified | Unspecified |
Research Findings and Implications
- Reactivity: The 5-carboxylate position in this compound may enhance electrophilic substitution at the 6- or 8-positions of the quinoline ring, whereas the 4-carboxylate in the ethyl derivative could favor different regioselectivity .
- Applications : Ethyl derivatives are often preferred in drug discovery for extended metabolic stability, while methyl esters may serve as intermediates for further functionalization due to their simpler ester hydrolysis .
- Synthetic Challenges: The ethyl compound’s higher steric bulk may complicate purification compared to the methyl analogue, as noted in chromatographic studies of similar esters .
Biological Activity
Methyl 2-chloroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.64 g/mol. Its structure consists of a quinoline skeleton with a chlorine atom at the second position and a carboxylate ester group at the fifth position, which contributes to its unique chemical properties and potential biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties similar to other quinoline derivatives. The exact mechanism of action remains to be fully elucidated, but it is hypothesized that the chlorine substitution may enhance its interaction with microbial targets.
- Antiproliferative Activity : Research on related quinoline compounds has demonstrated antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential activity against cancer cells .
Comparative Biological Activity Table
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Quinoline Skeleton : Starting materials containing an appropriate nitrogen precursor are subjected to cyclization reactions.
- Chlorination : The introduction of the chlorine atom at the second position can be achieved through electrophilic aromatic substitution.
- Esterification : The carboxylic acid is converted to its methyl ester form using methanol and an acid catalyst.
Alternative synthetic routes may vary in starting materials or reaction conditions to optimize yield and purity .
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound, providing insights into its potential biological activities:
- Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties, particularly in inhibiting heme detoxification in malaria parasites. Research indicates that modifications in the quinoline structure can significantly influence activity levels against malaria .
- Anticancer Properties : Studies on similar quinoline compounds have shown promising results in inhibiting cancer cell growth. For instance, a series of substituted quinolines demonstrated IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound might exhibit similar effects .
- Mechanistic Insights : Investigations into the mechanism of action for related compounds reveal that they may interact with specific molecular targets within cells, including enzymes and receptors involved in critical biological pathways .
Q & A
Q. What methodologies are recommended for detecting degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Use accelerated aging tests (40°C/75% RH) and monitor via LC-MS.
- Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acid derivatives) using high-resolution MS and H NMR .
- Protocol Documentation : Report storage conditions (e.g., inert atmosphere, desiccants) in experimental sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


